2,2-Diethoxyacetophenone

Photoinitiation Quantum Efficiency Vinylimidazole

2,2-Diethoxyacetophenone (DEAP), also known as α,α-diethoxyacetophenone, is a Type I free radical photoinitiator of the acetophenone class. It is widely utilized in UV-curable systems, including coatings, adhesives, and inks, due to its ability to generate reactive radicals upon exposure to UV light.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 6175-45-7
Cat. No. B009421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Diethoxyacetophenone
CAS6175-45-7
SynonymsDEAP; BENZOYLFORMALDEHYDE DIETHYL ACETAL; ALPHA,ALPHA-DIETHOXYACETOPHENONE; 2,2-DIETHOXY-1-PHENYLETHANONE; 2,2-DIETHOXYACETOPHENONE; 2,2-diethoxy-1-phenyl-ethanon; phenyl-glyoxa2-(diethylacetal); PHENYLGLYOXAL 2-DIETHYL ACETAL
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(C(=O)C1=CC=CC=C1)OCC
InChIInChI=1S/C12H16O3/c1-3-14-12(15-4-2)11(13)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3
InChIKeyPIZHFBODNLEQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Diethoxyacetophenone (DEAP, CAS 6175-45-7) Baseline Overview for Scientific Procurement


2,2-Diethoxyacetophenone (DEAP), also known as α,α-diethoxyacetophenone, is a Type I free radical photoinitiator of the acetophenone class [1]. It is widely utilized in UV-curable systems, including coatings, adhesives, and inks, due to its ability to generate reactive radicals upon exposure to UV light . Key physicochemical properties for procurement and handling include a molecular weight of 208.25 g/mol, a density of 1.034 g/mL at 25°C, and a boiling point of 131-134°C at 10 mmHg [1]. Its liquid state at room temperature and specific UV absorption characteristics (typically 230-260 nm) dictate its compatibility and use in various formulations [2].

Why Generic Substitution of 2,2-Diethoxyacetophenone (DEAP) Fails in Critical UV Curing Applications


Substituting DEAP with another generic Type I photoinitiator is not straightforward due to significant differences in photochemical efficiency and radical generation mechanisms. Comparative studies demonstrate that DEAP exhibits a higher quantum efficiency for specific monomer polymerizations than close structural analogs like benzoin methyl ether and benzoin isopropyl ether [1]. Furthermore, its photolytic mechanism, involving a balanced competition between Norrish Type I and Type II cleavage pathways, differs from the predominantly Type I cleavage observed in its methoxy analog, 2,2-dimethoxy-2-phenylacetophenone (DMPA) [2]. These mechanistic differences directly impact curing kinetics, final conversion rates, and the formation of side products, making simple 1:1 replacement a risk to product performance and consistency [3].

Quantitative Evidence for 2,2-Diethoxyacetophenone (DEAP) Selection Over Analogs and Alternatives


Superior Quantum Efficiency in 1-Vinylimidazole Polymerization vs. Benzoin Ethers

In a direct head-to-head comparison of three photoinitiators for the polymerization of 1-vinylimidazole (VI), 2,2-diethoxyacetophenone (DEAP) demonstrated the highest quantum efficiency, outperforming benzoin methyl ether (BME) and benzoin isopropyl ether (BIPE) [1].

Photoinitiation Quantum Efficiency Vinylimidazole

Distinct Photolytic Cleavage Mechanism Compared to 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

A mechanistic study using chemically induced dynamic nuclear polarization (CIDNP) revealed a fundamental difference in the primary photochemical step between DEAP and its close analog, 2,2-dimethoxy-2-phenylacetophenone (DMPA) [1]. While DMPA (A) undergoes almost exclusively a Norrish Type I cleavage, DEAP (B) and its diisopropoxy analog (C) exhibit a comparable importance of both Norrish Type I and Norrish Type II cleavages [1].

Photochemistry CIDNP Reaction Mechanism

High Initiating Efficiency and Weak C-C Bond Rationale vs. Generic Acetophenones

The high photoinitiating efficiency of DEAP is structurally rationalized by the presence of a weak C-C bond adjacent to both the carbonyl and alkoxy groups, leading to relatively high photolysis efficiency compared to other acetophenone derivatives . This class-level inference is supported by patent literature which highlights DEAP's higher photoinitiation efficiency [1].

Photoinitiation Efficiency Structure-Activity Relationship DEAP

Non-Yellowing Property for Aesthetic and Transparent Applications

Technical datasheets and product guides consistently highlight the non-yellowing property of 2,2-diethoxyacetophenone as a key advantage for clear and white UV-curable formulations [1]. This characteristic is particularly important for applications where color stability and appearance are critical, such as clear overprint varnishes, white inks, and optical coatings.

Photoinitiator Non-Yellowing Coatings

Good Shelf Stability and Fast Cure Rate Claims in Formulations

Multiple vendor sources and product datasheets state that DEAP offers good shelf stability and a fast cure rate in UV-curable acrylate-based systems [1]. These performance characteristics are crucial for ensuring consistent product quality over time and for achieving high-throughput manufacturing processes.

Shelf Stability Cure Speed DEAP

Optimal Application Scenarios for 2,2-Diethoxyacetophenone (DEAP) Based on Evidence


UV Curing of Clear and Pigmented Acrylate Coatings Requiring Non-Yellowing Properties

DEAP is ideally suited for UV-curable acrylate-based coatings, varnishes, and inks where color stability is paramount. Its documented non-yellowing characteristic ensures the cured film retains its intended color and clarity over time, making it a preferred choice for clear overprint varnishes, white basecoats, and other aesthetic applications [1][2]. This scenario directly leverages the supporting evidence from Section 3 regarding its non-yellowing property.

Research and Development of Photopolymerizable Hydrogels and Biomaterials

The high photoinitiating efficiency and defined photochemistry of DEAP, as established by mechanistic studies, make it a valuable tool for researchers developing photopolymerizable hydrogels and other biomaterials [1]. Its ability to generate radicals under UV light enables precise spatial and temporal control over polymerization, a critical requirement in fields like tissue engineering, drug delivery, and biosensor fabrication. This scenario is supported by the direct comparative evidence on quantum efficiency and the class-level inference on its high initiating efficiency.

UV-Curable Adhesives and Inks Where Fast Cure and Shelf Stability are Critical

For industrial manufacturing of UV-curable adhesives and printing inks, DEAP's claimed fast cure rate and good shelf stability are key performance drivers [1][2]. In high-speed production lines, a faster cure translates directly to increased throughput and reduced energy consumption. Simultaneously, good shelf stability minimizes waste and ensures consistent curing performance batch after batch, a crucial factor for reliable manufacturing processes. This scenario is directly supported by the supporting evidence on shelf stability and fast cure rate.

Fundamental Studies of Radical Polymerization Mechanisms Using CIDNP and Laser Flash Photolysis

DEAP serves as a model compound in advanced photochemical research due to its well-characterized photolytic behavior. Its distinct combination of Norrish Type I and Type II cleavage pathways, as elucidated by CIDNP studies, and its use as a benchmark in laser flash photolysis experiments make it a valuable reference point for comparing the performance of novel photoinitiator systems [1][2]. This scenario is supported by the direct head-to-head comparison evidence on its photolytic mechanism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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